2,3-dihydroxypropanal
CAS No.: 23147-59-3; 26793-98-6; 56-82-6
Cat. No.: VC5971851
Molecular Formula: C6H12O6
Molecular Weight: 180.156
* For research use only. Not for human or veterinary use.

CAS No. | 23147-59-3; 26793-98-6; 56-82-6 |
---|---|
Molecular Formula | C6H12O6 |
Molecular Weight | 180.156 |
IUPAC Name | 2,3-dihydroxypropanal |
Standard InChI | InChI=1S/2C3H6O3/c2*4-1-3(6)2-5/h2*1,3,5-6H,2H2 |
Standard InChI Key | NGNVWCSFFIVLAR-UHFFFAOYSA-N |
SMILES | C(C(C=O)O)O.C(C(C=O)O)O |
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2,3-Dihydroxypropanal is systematically named according to IUPAC guidelines as 2,3-dihydroxypropanal, reflecting its aldehyde functional group at position 1 and hydroxyl groups at positions 2 and 3. Its molecular structure, , classifies it as an aldotriose. The compound’s SMILES notation, , and InChIKey (MNQZXJOMYWMBOU-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .
Table 1: Key Identifiers of 2,3-Dihydroxypropanal
Property | Value | Source |
---|---|---|
CAS Registry Number | 56-82-6 (racemic), 497-09-6 (L-form) | |
Molecular Formula | ||
Molecular Weight | 90.08 g/mol | |
IUPAC Name | 2,3-Dihydroxypropanal |
Stereochemical Properties
The chiral center at carbon 2 gives rise to D- and L-enantiomers, which exhibit distinct optical rotations:
-
D-Glyceraldehyde: (in water)
-
L-Glyceraldehyde: (in water) .
These enantiomers are interconvertible via the Lobry de Bruyn-van Eckenstein rearrangement, a base-catalyzed enolization process critical in sugar metabolism .
Synthesis and Production Methods
Historical Synthesis via Glycerol Oxidation
Early synthetic routes involved the mild oxidation of glycerol using catalysts like sodium hydroxide, yielding a racemic mixture of glyceraldehyde and its ketose isomer, dihydroxyacetone. This equilibrium mixture, termed glycerose, was first reported by Witzemann in 1914 . The reaction proceeds as follows:
Prebiotic Synthesis via the Formose Reaction
Recent advances demonstrate the prebiotic relevance of 2,3-dihydroxypropanal. The Formose Reaction (FR), catalyzed by minerals like fumed silica (aerosil), produces glyceraldehyde and ethylene glycol from formaldehyde in methanol. Key parameters include:
-
Temperature: 55–65°C
-
Catalyst: 0.08 g aerosil per 100 mL methanol
Table 2: Formose Reaction Conditions and Outcomes
Biochemical and Metabolic Roles
Advanced Glycation End-Products (AGEs)
2,3-Dihydroxypropanal participates in non-enzymatic glycation reactions, forming AGEs that contribute to aging and diabetic complications. The carbonyl group reacts with amino residues in proteins, generating cross-linked products implicated in tissue damage .
Microbial Metabolism
In Escherichia coli K12, L-glyceraldehyde functions as a metabolite, highlighting its role in prokaryotic carbon metabolism. Similarly, Salmonella enterica utilizes glyceraldehyde in glycolysis and gluconeogenesis pathways .
Industrial and Prebiotic Applications
Adsorption Studies on Montmorillonite
Molecular dynamics (MD) simulations reveal that glyceraldehyde adsorbs on montmorillonite (MMT) via carbonyl oxygen interactions. Key findings include:
-
Radial Distribution Function (RDF): Weak hydrogen bonds between hydroxyl oxygen and water.
-
Root-Mean-Square Deviation (RMSD): Carbonyl oxygen shows minimal mobility (), while tetrahedral carbon exhibits higher mobility () .
Chiral Resolution in Pharmaceuticals
The enantiomeric purity of D-glyceraldehyde is critical for synthesizing chiral drugs. Its dimethylacetal derivative (bp 126–129°C) serves as a precursor in asymmetric synthesis .
Recent Research and Future Directions
Prebiotic Chemistry Insights
The 2022 MD simulation study by Vojood et al. underscores glyceraldehyde’s adsorption behavior on mineral surfaces, providing clues about its role in abiogenesis . Future work may explore catalytic systems for enantioselective synthesis.
Biomedical Applications
Inhibiting glyceraldehyde-derived AGEs could mitigate diabetic complications. Research into aldose reductase inhibitors remains a promising avenue .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume